![molecular formula C11H22N2O2 B6355966 t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate CAS No. 1821708-00-2](/img/structure/B6355966.png)
t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate is a chemical compound with the CAS Number: 2173637-07-3 . It has a molecular weight of 186.25 .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl [(2R,3S)-2-methylazetidin-3-yl]carbamate . The InChI code is 1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7+/m1/s1 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored in a refrigerator and shipped at room temperature . The compound is soluble in methylene chloride, chloroform, and alcohols . It is slightly soluble in petroleum ether and water .Wissenschaftliche Forschungsanwendungen
Substituent Effects on Carbamate Rotation
- A study examined the effects of different aryl substituents on the rotation barrier of t-butyl N-methyl-N-aryl carbamates, revealing that electron-donating groups increase the barrier while withdrawing groups decrease it. This finding is significant in understanding the molecular behavior of such compounds (Smith et al., 2004).
Synthesis of Anti-Cancer Drug Intermediates
- t-Butyl carbamates have been utilized in synthesizing key intermediates for anti-cancer drugs. For instance, t-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate was synthesized as a critical intermediate, demonstrating the role of these compounds in medicinal chemistry (Hao, 2011).
CO2 Absorption Enhancement
- Research into CO2 absorption has identified the utility of t-butyl carbamates in enhancing the performance of certain solvent blends. This application is crucial in developing more efficient CO2 mitigation technologies (Balchandani et al., 2022).
Efficient Conversion Techniques
- Studies have also focused on the efficient conversion of various amines to t-butyl carbamates, highlighting the chemical versatility and applicability of these compounds in synthetic chemistry (Chandrasekhar et al., 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of “tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate” are not explicitly mentioned in the available literature. The compound is a carbamate derivative, and carbamates are known to interact with various enzymes and receptors in the body. The specific targets for this compound need further investigation .
Mode of Action
As a carbamate derivative, it might interact with its targets by forming a covalent bond, leading to changes in the target’s function
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets . More research is needed to identify the exact pathways influenced by this compound.
Pharmacokinetics
The bioavailability of this compound would depend on these properties
Result of Action
The effects would depend on the compound’s interaction with its targets and the subsequent changes in cellular functions . More research is needed to understand these effects.
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially influence the compound’s action
Eigenschaften
IUPAC Name |
tert-butyl N-[(2R,3S)-2-methylpiperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZKXFNBXLZDN-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCCN1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

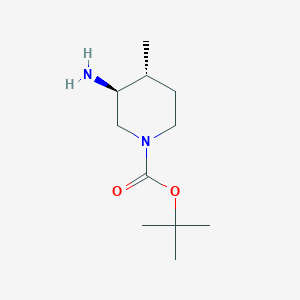
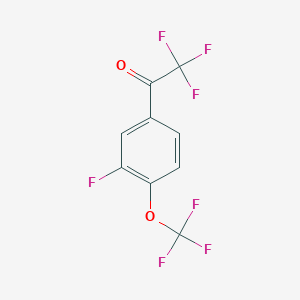
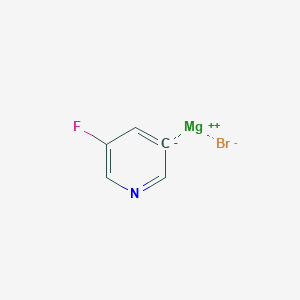


![t-Butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate, 95%](/img/structure/B6355934.png)


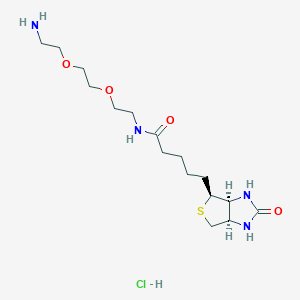
![t-Butyl rac-(1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, 95%](/img/structure/B6355949.png)
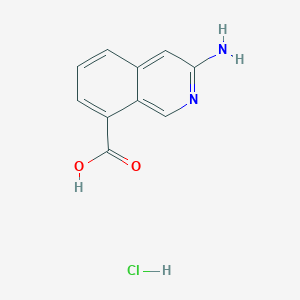
![1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6355978.png)
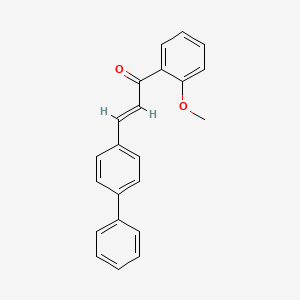
![1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355988.png)